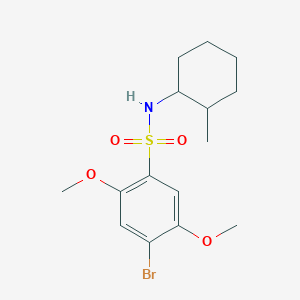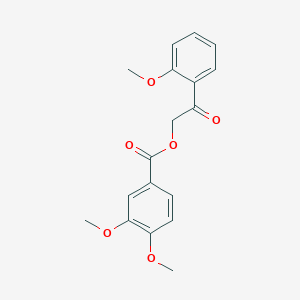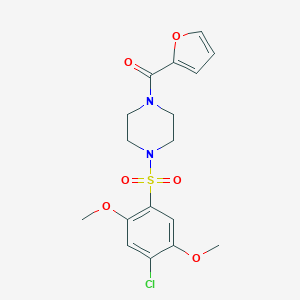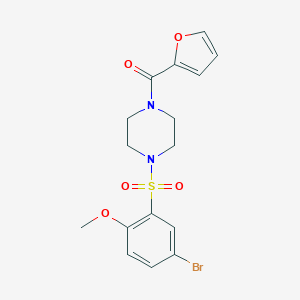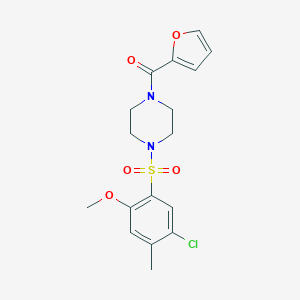
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCMES or NSC-101088 and has a molecular formula of C11H14Cl2NO3S.
Mecanismo De Acción
The mechanism of action of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is still under investigation. However, it has been suggested that this compound works by inhibiting specific enzymes and proteins that play a crucial role in various cellular processes such as cell growth, division, and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in the brain. In addition, it has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide in lab experiments is its potential as a lead compound in drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide. One of the directions is to further investigate its mechanism of action and identify specific enzymes and proteins that it targets. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, there is a need to explore its potential use in other fields such as immunology and infectious diseases. Finally, there is a need to optimize its use in lab experiments by developing more efficient synthesis methods and identifying its limitations.
Conclusion:
In conclusion, this compound is a compound with significant potential in various fields of scientific research. Its promising results in cancer research, neuroscience, and drug discovery make it a valuable compound for further investigation. However, its mechanism of action is not fully understood, and there is a need for further research to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can be achieved through a two-step process. The first step involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with methyl iodide in the presence of a base such as potassium carbonate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, it has been studied for its potential use as a neuroprotective agent and in drug discovery, it has been studied for its potential use as a lead compound in the development of new drugs.
Propiedades
IUPAC Name |
4,5-dichloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(14,15)13-3-4-16-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXIYKGXLYWQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCOC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

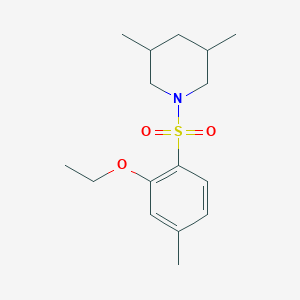
![2-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ethyl ether](/img/structure/B497781.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B497782.png)
![1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497783.png)
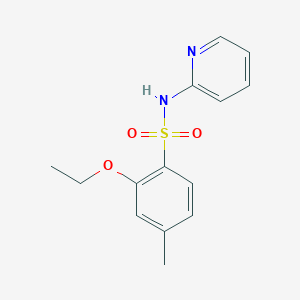
![Cyclohexyl[(3-ethyl-4-methoxyphenyl)sulfonyl]methylamine](/img/structure/B497787.png)
